![molecular formula C22H18O5 B2538018 (2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-10-3](/img/structure/B2538018.png)
(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 664366-10-3 . It has a molecular weight of 362.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H16O5/c1-11-14-8-16-17 (13-6-4-3-5-7-13)10-25-19 (16)12 (2)20 (14)26-21 (24)15 (11)9-18 (22)23/h3-8,10H,9H2,1-2H3, (H,22,23) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.38 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.科学的研究の応用
Synthetic Procedures and Chemical Importance
Synthetic procedures for compounds with complex structures, including chromen-6-ones and related derivatives, have been a significant focus within organic chemistry due to their pharmacological importance and presence in secondary metabolites. The literature outlines various synthetic protocols for creating such compounds, emphasizing the necessity for efficient and scalable methods due to the limited quantities produced by natural sources. Techniques such as Suzuki coupling reactions, radical mediated cyclization, and Michael acceptor reactions with dicarbonyl compounds are highlighted for their efficiency in constructing biologically relevant molecules (Mazimba, 2016).
Biochemical and Physiological Impact
The biochemical and physiological impacts of organic acids, including acetic acid and its derivatives, are well-documented across various research fields. These compounds play critical roles in microbial metabolism, industrial processes, and even in the modulation of cell death mechanisms in yeasts. For instance, acetic acid bacteria are pivotal in the production of vinegar and other fermented beverages, highlighting the industrial and biotechnological significance of organic acids (Lynch et al., 2019). Additionally, the regulation of cell death induced by acetic acid in yeasts has been explored, demonstrating the complex interplay between acetic acid and cellular functions, with implications for both biotechnology and biomedicine (Chaves et al., 2021).
Industrial and Environmental Applications
The roles of organic acids in industrial cleaning, environmental remediation, and as corrosion inhibitors highlight the diverse applications of these compounds beyond their biological functions. Organic acids serve as eco-friendly alternatives to traditional chemicals for metal cleaning and corrosion inhibition, emphasizing the shift towards sustainable industrial practices (Goyal et al., 2018). Furthermore, the use of organic acids in the extraction and stabilization of heavy metals from contaminated sites demonstrates their environmental significance, offering pathways for the remediation of polluted environments (Tauqeer & Sagir, 2017).
Safety and Hazards
特性
IUPAC Name |
2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-11-15-9-17-19(14-7-5-4-6-8-14)13(3)26-21(17)12(2)20(15)27-22(25)16(11)10-18(23)24/h4-9H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOIYQYEJQJNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

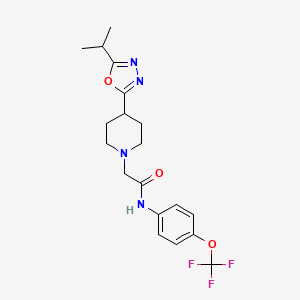
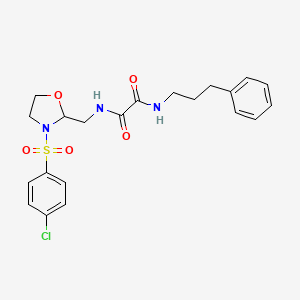
![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
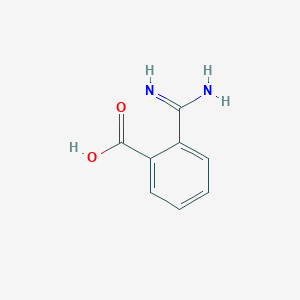
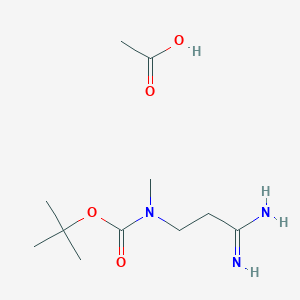

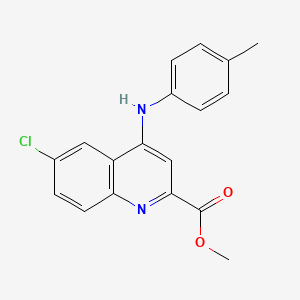

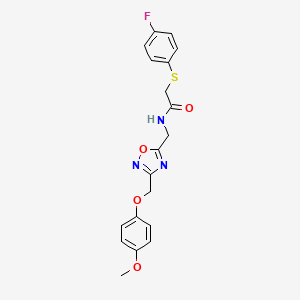

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)
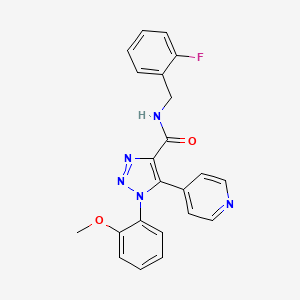
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)